molecular formula C9H5ClN2 B1355442 4-Chloro-1H-indole-2-carbonitrile CAS No. 4404-11-9

4-Chloro-1H-indole-2-carbonitrile

Cat. No.: B1355442
CAS No.: 4404-11-9
M. Wt: 176.6 g/mol
InChI Key: FDAFJTFFVWHCOX-UHFFFAOYSA-N
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Description

4-Chloro-1H-indole-2-carbonitrile is a chemical compound with the molecular formula C9H5ClN2. It is an indole derivative, characterized by the presence of a chloro group at the 4-position and a cyano group at the 2-position of the indole ring. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .

Scientific Research Applications

4-Chloro-1H-indole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

Indole derivatives, such as 4-Chloro-1H-indole-2-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-indole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been reported to influence the expression of genes involved in oxidative stress response, thereby affecting cellular metabolism and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chloro-1H-indole-2-carbonitrile can be compared with other indole derivatives such as:

    4-Bromo-1H-indole-2-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and biological activity.

    1H-Indole-2-carbonitrile: Lacks the chloro group, resulting in different chemical properties and applications.

    4-Chloro-1H-indole:

These comparisons highlight the unique properties of this compound, particularly its combination of chloro and cyano groups, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

4-chloro-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAFJTFFVWHCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C#N)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555570
Record name 4-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4404-11-9
Record name 4-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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